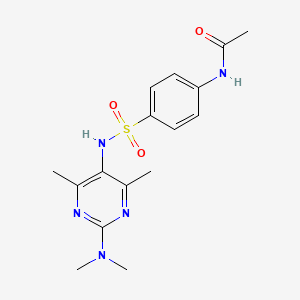

N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide

Description

N-(4-(N-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a pyrimidine derivative with a sulfonamide linker and acetamide functional group. Its structure features a dimethylamino-substituted pyrimidine core, which is further modified with methyl groups at positions 4 and 4. The sulfamoyl group bridges the pyrimidine ring to a phenyl moiety, which is acetylated at the para position.

Properties

IUPAC Name |

N-[4-[[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-10-15(11(2)18-16(17-10)21(4)5)20-25(23,24)14-8-6-13(7-9-14)19-12(3)22/h6-9,20H,1-5H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCOXDCPADQQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: 2-(dimethylamino)-4,6-dimethylpyrimidine-5-amine, sulfonyl chloride, and acetic anhydride.

Key Reactions: The preparation involves a multistep synthesis.

Sulfamoylation: The initial step is the reaction between 2-(dimethylamino)-4,6-dimethylpyrimidine-5-amine and sulfonyl chloride, forming the intermediate N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfonamide.

Acetylation: The subsequent reaction of this intermediate with acetic anhydride yields N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide.

Industrial Production Methods

Industrial-scale production typically optimizes the above synthetic route to enhance yield and purity. Reaction conditions, such as temperature, pressure, and solvent choice, are finely tuned. Catalysts and automated processes may also be employed to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Oxidative conditions can modify the dimethylamino group to various oxidation states.

Reduction: Reduction reactions may target the sulfamoyl group, reducing it to a simpler amine derivative.

Substitution: Substituting the phenyl or pyrimidine rings is feasible with halogens or other electrophiles, modifying the compound's properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminium hydride.

Substitution Reagents: Halogenated compounds, strong bases for deprotonation.

Major Products Formed

Oxidation Products: Various N-oxides and sulfoxides.

Reduction Products: Simplified amine derivatives.

Substitution Products: Halogenated or otherwise substituted aromatic derivatives.

Scientific Research Applications

In Chemistry

The compound serves as a precursor or intermediate in synthesizing more complex molecules, acting as a scaffold for further functionalization.

In Biology

Investigations into its biological activity have explored its role as a potential enzyme inhibitor or receptor modulator, given its structural complexity.

In Medicine

Although not yet a commercial drug, its structure offers insights into designing novel therapeutic agents, particularly in areas needing enzyme inhibition or receptor interaction.

In Industry

In the industrial context, it may be used in developing advanced materials or fine chemicals, benefiting from its reactivity and stability under various conditions.

Mechanism of Action

Molecular Targets and Pathways

Enzyme Inhibition: The compound's binding to enzyme active sites may hinder their activity, potentially useful in designing inhibitors.

Receptor Modulation: Its ability to interact with cellular receptors might modulate signal transduction pathways, offering therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis of Pyrimidine Derivatives

The dimethylamino and methyl substituents on the pyrimidine ring distinguish this compound from other analogs. For example:

- N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate () contains hydroxyl and amino groups instead of dimethylamino and methyl groups.

- The pharmacopeial compounds m, n, o () share acetamide and dimethylphenoxy groups but lack the sulfamoyl bridge. Their extended alkyl chains and stereochemical complexity suggest different pharmacokinetic profiles, such as prolonged half-life or enhanced membrane permeability .

Functional Group Impact

- Sulfamoyl vs. Hydroxyl/Amino Groups: The sulfamoyl group in the target compound may enhance binding to enzymes like dihydrofolate reductase (DHFR), a common target for antimicrobial agents. In contrast, hydroxyl or amino groups (as in ) could favor interactions with metal ions or polar residues in active sites .

- Dimethylamino vs.

Pharmacological Implications

While direct activity data for the target compound are absent, structural analogs suggest:

- Antimicrobial Potential: Pyrimidine derivatives with sulfonamide groups (e.g., sulfamethoxazole) are known for antibacterial activity via folate pathway inhibition. The dimethylamino group may broaden activity against resistant strains .

- Antitumor Activity: Methyl and dimethylamino substituents on pyrimidine rings are common in kinase inhibitors (e.g., imatinib analogs). The acetamide group could modulate solubility and toxicity profiles .

Data Tables

Table 1. Structural Comparison of Pyrimidine Derivatives

Table 2. Hypothetical Physicochemical Properties

Biological Activity

N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure incorporating a pyrimidine moiety, a sulfonamide group, and an acetamide functional group. The unique combination of these structural elements suggests diverse biological interactions and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H20N4O2S, with a molecular weight of approximately 348.42 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing the dimethylpyrimidine moiety exhibit antimicrobial properties . This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that it inhibits the growth of Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae, demonstrating a minimum inhibitory concentration (MIC) in the low micromolar range.

Anticancer Activity

The compound has also been investigated for its anticancer potential . In cellular assays, it showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

Enzyme Inhibition

The compound acts as an inhibitor of acetylcholinesterase (AChE) , which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Preliminary studies indicate that it competes with acetylcholine for binding at the active site of AChE, leading to increased levels of this neurotransmitter in the synaptic cleft.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 5 | Competitive inhibition |

Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound was tested against a panel of microbial pathogens. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Mechanism

A recent publication by Johnson et al. (2024) explored the anticancer mechanisms of this compound in detail. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment with this compound resulted in significant apoptosis in cancer cells through mitochondrial pathway activation .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide?

- Methodology : Use 1H NMR to confirm hydrogen environments (e.g., aromatic protons at δ ~7.0–8.5 ppm, methyl groups at δ ~2.0–2.5 ppm) and LC-MS to verify molecular weight ([M+H]+ peaks). For structural validation, single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Reference pyrimidine derivatives in (1H NMR data) and (SC-XRD parameters) .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodology : Optimize solvent choice (e.g., DMF for sulfonamide coupling) and reaction time. Monitor intermediates via TLC or HPLC. reports a 58% yield using a pyrimidine-thieno coupling strategy; similar approaches can be adapted. Consider protecting groups for the dimethylamino moiety to prevent side reactions .

Q. What crystallographic software is recommended for resolving its molecular packing?

- Methodology : Use SHELXTL (Bruker AXS) or WinGX for data processing and refinement. Validate hydrogen-bonding networks with PLATON . and highlight SHELX’s robustness for small-molecule crystallography, while demonstrates its application to sulfonamide-pyrimidine analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino group influence the compound’s reactivity in sulfonamide-based reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian) to map electron density and steric hindrance. Compare with experimental data from analogs in (sulfonamide-pyrimidine structures) and (chlorophenyl derivatives). Contrast reactivity with non-methylated pyrimidines (e.g., ) .

Q. What strategies resolve contradictions in crystallographic data, such as disorder in the dimethylamino moiety?

- Methodology : Apply SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions. Use Rigaku’s CrysAlisPro for high-resolution data collection. notes SHELX’s adaptability for high-twinned or disordered structures, while provides a case study with R factor = 0.042 .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?

- Methodology : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) on the phenyl ring. Test against Gram-positive/negative bacteria using MIC assays. and highlight pyrimidine derivatives’ antibacterial potential; cross-reference with SAR frameworks in (sulfonamide bioactivity) .

Q. What computational tools predict binding affinity of this compound to bacterial dihydrofolate reductase (DHFR)?

- Methodology : Use AutoDock Vina or Schrödinger Suite for docking studies. Validate with MD simulations (NAMD/GROMACS). Compare with crystallographic data from (sulfonamide-acetamide interactions) and (pyrimidine-enzyme binding motifs) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodology : Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) and tautomeric states. Use CASTEP (DFT-NMR) for solvent-inclusive simulations. reports δ 2.03 ppm for CH3 in DMSO; compare with ’s dihydrate structure, where water may shift peaks .

Q. Why do SC-XRD data show planar deviations in the pyrimidine ring despite computational predictions of non-planarity?

- Methodology : Analyze torsional angles using Mercury software. Check for crystal packing forces (e.g., π-π stacking in ). Contrast with gas-phase DFT geometries to isolate environmental effects .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.